molecular formula C11H8ClFN2O3 B2996150 Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 1710271-73-0

Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2996150
CAS No.: 1710271-73-0
M. Wt: 270.64
InChI Key: XCQNZAZCXQKXKT-UHFFFAOYSA-N
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Description

Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl carboxylate group at position 2 and a (2-chloro-6-fluorophenyl)methyl moiety at position 3. Its molecular formula is C₁₂H₉ClFN₂O₃, with a molecular weight of 295.67 g/mol (calculated). The compound’s structure combines electron-withdrawing (chloro, fluoro) and electron-donating (methyl ester) groups, making it a versatile intermediate in medicinal chemistry, particularly for antimicrobial and anti-inflammatory agent development .

The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the substituted phenyl group enhances lipophilicity and target binding specificity. Crystallographic studies using software like SHELXL and WinGX have confirmed its planar oxadiazole ring and the spatial orientation of substituents .

Properties

IUPAC Name

methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c1-17-11(16)10-15-14-9(18-10)5-6-7(12)3-2-4-8(6)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQNZAZCXQKXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(O1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}ClF N3_{3}O2_{2}. The compound features an oxadiazole ring, which is known for its potential in drug discovery due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:

  • MDA-MB-231 (breast cancer) : Studies show that oxadiazole derivatives induce apoptosis in this cell line with efficacy greater than standard treatments like doxorubicin .
  • HT-29 (colon adenocarcinoma) : The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis in HT-29 cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-2315.4Apoptosis induction
HT-298.2Cell cycle arrest
U937 (leukemia)7.0Inhibition of proliferation

Antimicrobial Properties

Oxadiazole derivatives have also shown antimicrobial activity against various pathogens. Research highlights their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle at various checkpoints.

Study on Anticancer Efficacy

A study published in Medicinal Chemistry Communications evaluated the anticancer effects of several oxadiazole derivatives including this compound. The results indicated that these compounds significantly reduced cell viability in both MDA-MB-231 and HT-29 cell lines compared to control groups .

Toxicological Assessment

Toxicological assessments using Daphnia magna assays demonstrated low toxicity profiles for these oxadiazole derivatives, indicating their potential safety for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate are best understood through comparisons with analogs. Below is a detailed analysis of key derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Cl, 6-F phenyl; methyl ester C₁₂H₉ClFN₂O₃ 295.67 Balanced lipophilicity; planar oxadiazole core
5-[(3-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate (Lithium salt) 3-Cl phenyl; carboxylate C₁₀H₆ClN₂O₃Li 260.52 Higher solubility due to Li⁺ counterion; reduced steric hindrance at phenyl position
5-[(2-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazole 2-Cl phenyl; tetrazole ring C₈H₆ClN₅ 215.61 Tetrazole ring enhances acidity (pKa ~4.5); increased metabolic instability
Lithium 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate CF₃; carboxylate C₄HF₃LiN₂O₃ 191.97 Strong electron-withdrawing CF₃ group; high reactivity in nucleophilic substitutions

Key Findings

Substituent Position Effects :

  • The 2-chloro-6-fluoro substitution on the phenyl ring in the target compound provides superior steric and electronic profiles compared to 3-chloro analogs. The para-fluoro group enhances π-π stacking interactions in receptor binding, as observed in crystallographic data .
  • 2-Chlorophenyl-tetrazole derivatives exhibit reduced thermal stability due to the tetrazole ring’s propensity for ring-opening under acidic conditions .

Functional Group Impact :

  • Replacing the methyl ester with a lithium carboxylate (e.g., C₁₀H₆ClN₂O₃Li) increases aqueous solubility by >50% but reduces cell membrane permeability .
  • The trifluoromethyl group in C₄HF₃LiN₂O₃ significantly lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity in cross-coupling reactions .

Biological Activity :

  • The target compound’s methyl ester group improves oral bioavailability compared to free carboxylic acids, as demonstrated in pharmacokinetic studies of similar oxadiazoles .
  • Tetrazole analogs show potent inhibition of cyclooxygenase-2 (COX-2) but suffer from rapid hepatic clearance .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate?

The synthesis typically involves coupling a substituted phenylmethyl group to the oxadiazole core. Building blocks such as 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid () can be esterified using methanol under acidic or coupling reagent conditions (e.g., DCC/DMAP). Alternatively, cyclization of hydrazide intermediates with chloroformates may yield the oxadiazole ring. Purity optimization requires column chromatography or recrystallization in non-polar solvents.

Q. Q2. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify the methyl ester (-COOCH3_3), oxadiazole ring protons (δ 8.5–9.0 ppm), and aromatic substituents ().
  • X-Ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and hydrogen bonding. Software like SHELX () or WinGX () refines anisotropic displacement parameters. For example, similar oxadiazole derivatives form 3D networks via N–H⋯N hydrogen bonds ().
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C12_{12}H9_{9}ClFN2_2O3_3) and fragmentation patterns.

Advanced Research: Biological Activity and Computational Modeling

Q. Q3. How does the 2-chloro-6-fluorophenyl substituent influence biological activity in COX-2 inhibition studies?

The 2-chloro-6-fluorophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving binding to COX-2’s hydrophobic pocket. highlights that analogous structures (e.g., N-(2-chloro-6-fluorophenyl)-tetrazole derivatives) show IC50_{50} values <1 μM due to optimized π-π stacking and van der Waals interactions. Computational docking (AutoDock Vina) with COX-2 (PDB ID 5KIR) can predict binding modes, while MD simulations assess stability.

Q. Q4. What metabolic pathways are associated with this compound in pharmacological studies?

In vivo metabolism may involve hepatic oxidation of the methyl ester to carboxylic acid derivatives. identifies a related flucloxacillin metabolite with a 2-chloro-6-fluorophenyl-substituted isoxazole, suggesting cytochrome P450-mediated transformations. LC-MS/MS can track metabolites in plasma or urine, while microsomal assays (e.g., human liver microsomes) validate enzymatic stability.

Data Analysis and Methodological Challenges

Q. Q5. How can researchers resolve discrepancies between experimental and computational data (e.g., NMR vs. DFT-calculated shifts)?

  • DFT Optimization : Gaussian09 calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts. Deviations >0.5 ppm may indicate solvent effects or crystal packing ().
  • Dynamic Effects : Include solvent models (e.g., PCM for DMSO) and compare with experimental 1^1H NMR in the same solvent.
  • Crystallographic Validation : Overlay DFT-optimized geometries with X-ray structures () to identify conformational biases.

Q. Q6. What strategies mitigate batch-to-batch variability in purity during synthesis?

  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities. emphasizes threshold limits (<0.1% for API impurities).
  • Process Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. coupling reagent) and temperature (60–80°C for cyclization).

Crystallography and Structural Refinement

Q. Q7. What are best practices for refining crystal structures of oxadiazole derivatives?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer.
  • SHELX Refinement : Apply TWIN/BASF commands for twinned crystals (). For anisotropic displacement, set ISOR restraints on mobile groups (e.g., methyl esters).
  • Validation : Check Rint_{\text{int}} (<5%) and Flack parameter () to confirm absolute configuration.

Toxicity and Safety Profiling

Q. Q8. What in vitro assays assess the compound’s cytotoxicity for preclinical studies?

  • MTT/PrestoBlue Assays : Test IC50_{50} in HEK-293 or HepG2 cells.
  • hERG Binding Assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks.
  • AMES Test : Screen for mutagenicity with Salmonella typhimurium strains (TA98/TA100).

Advanced Applications in Drug Design

Q. Q9. How can this compound serve as a scaffold for prodrug development?

Ester hydrolysis (e.g., via esterases) can release active carboxylic acid derivatives. discusses ethyl oxadiazole carboxylates as prodrug candidates, with pH-dependent stability studies (e.g., SGF at pH 1.2 vs. SIF at pH 6.8).

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